Acetophenone thiosemicarbazone

CAS No.: 2302-93-4

Cat. No.: VC2446323

Molecular Formula: C9H11N3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2302-93-4 |

|---|---|

| Molecular Formula | C9H11N3S |

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | (1-phenylethylideneamino)thiourea |

| Standard InChI | InChI=1S/C9H11N3S/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13) |

| Standard InChI Key | JMULZUQMMLAALR-UHFFFAOYSA-N |

| Isomeric SMILES | C/C(=N\NC(=S)N)/C1=CC=CC=C1 |

| SMILES | CC(=NNC(=S)N)C1=CC=CC=C1 |

| Canonical SMILES | CC(=NNC(=S)N)C1=CC=CC=C1 |

Introduction

Structural Characteristics and Chemical Properties

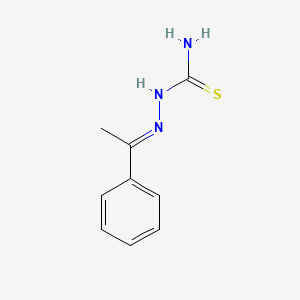

Acetophenone thiosemicarbazone belongs to the class of thiosemicarbazones, which are characterized by the C=N-NH-CS-NH moiety . These compounds are versatile in their chemical structure, allowing for modifications at various positions to create derivatives with enhanced properties.

Chemical Structure and Identification

Acetophenone thiosemicarbazone is formally known as [(E)-1-phenylethylideneamino]thiourea or 2-(1-phenylethylidene)hydrazinecarbothioamide . Its chemical identity is defined by the following parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C9H11N3S |

| Molecular Weight | 193.27 g/mol |

| CAS Number | 2302-93-4 |

| SMILES | C/C(=N\NC(=S)N)/C1=CC=CC=C1 |

| InChI | InChI=1S/C9H11N3S/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7+ |

| InChIKey | JMULZUQMMLAALR-YRNVUSSQSA-N |

Table 1: Chemical identification parameters of Acetophenone thiosemicarbazone

The compound has several synonyms, including 1-Phenylethanone thiosemicarbazone, α-Methylbenzaldehyde thiosemicarbazone, 1-(α-Methylbenzylidene)thiosemicarbazide, Hydrazinecarbothioamide, 2-(1-phenylethylidene)-, and acetophenone thiosemicarbazide .

Physical and Chemical Properties

The physical and chemical properties of Acetophenone thiosemicarbazone are critical for understanding its behavior in various environments and applications:

| Property | Value |

|---|---|

| Melting Point | 108 °C |

| Boiling Point | 322.7±25.0 °C (Predicted) |

| Density | 1.1549 (rough estimate) |

| Refractive Index | 1.5300 (estimate) |

| pKa | 11.59±0.70 (Predicted) |

Table 2: Physical and chemical properties of Acetophenone thiosemicarbazone

Predicted Collision Cross Section

Mass spectrometry analysis provides additional structural information through collision cross section measurements:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 194.07465 | 141.9 |

| [M+Na]+ | 216.05659 | 150.9 |

| [M+NH4]+ | 211.10119 | 150.2 |

| [M+K]+ | 232.03053 | 143.5 |

| [M-H]- | 192.06009 | 145.5 |

| [M+Na-2H]- | 214.04204 | 148.1 |

| [M]+ | 193.06682 | 144.3 |

| [M]- | 193.06792 | 144.3 |

Table 3: Predicted collision cross section values for Acetophenone thiosemicarbazone adducts

Tautomerism

Synthesis Methods

The standard method for synthesizing Acetophenone thiosemicarbazone involves the reaction of acetophenone with thiosemicarbazide in hot ethanol. This approach has been well-documented in the literature and serves as the foundation for creating various derivatives.

A typical synthesis procedure involves dissolving acetophenone (typically 20 mmol) in ethanol (50 ml) in a round-bottomed flask and heating on a water bath for 5-10 minutes. This hot solution is then treated with a hot ethanolic solution (50 ml) of thiosemicarbazide (20 mmol) and refluxed for 4-5 hours on a water bath using a reflux water condenser. A change in the color of the solution indicates the formation of acetophenone thiosemicarbazone. Upon cooling, the product crystallizes out and is filtered under water suction, recrystallized from absolute ethanol, and dried over anhydrous calcium chloride in a vacuum desiccator .

Several modifications to this basic procedure have been reported, particularly when synthesizing substituted derivatives with various functional groups at different positions of the phenyl ring.

Biological Activities and Applications

Acetophenone thiosemicarbazone and its derivatives exhibit a wide range of biological activities, making them valuable compounds for potential therapeutic applications.

Tyrosinase Inhibition

One of the most extensively studied biological activities of Acetophenone thiosemicarbazone is its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property makes it a candidate for applications in the cosmetic industry as a skin-lightening agent and in the food industry as an anti-browning agent.

A series of monosubstituted acetophenone thiosemicarbazone derivatives have shown significant inhibitory activity against tyrosinase. The half maximal inhibitory concentration (IC50) values for these compounds generally range from 0.3 to 15 μM, which is significantly better than the standard inhibitor kojic acid. Notably, several halogenated derivatives exhibited IC50 values below 1 μM, with one particular derivative achieving an IC50 of 0.34 μM, making it one of the most potent tyrosinase inhibitors reported in the literature .

The mechanism of tyrosinase inhibition involves interaction with the copper ions in the enzyme's active site. Tyrosinase possesses two copper ions that can be chelated by the thiourea moiety of thiosemicarbazones, leading to enzyme inhibition. Molecular docking studies have confirmed that the sulfur atom of the thiourea moiety penetrates the active site and interacts with copper ions .

Kinetic studies have revealed that these compounds exhibit reversible inhibition of either competitive or mixed type. Structure-activity relationship studies have shown that para-substituted derivatives have higher affinity for the enzyme compared to their ortho- and meta-analogues .

Anticancer Properties

Acetophenone thiosemicarbazone derivatives have demonstrated significant cytotoxic activity against cancer cell lines, particularly the K562 leukemia cell line. A series of p-substituted acetophenone thiosemicarbazone derivatives have been evaluated for their ability to induce mitochondrial permeability, deplete mitochondrial thiol content, and promote cell death in the K562 cell lineage.

Three derivatives (designated as TSC-H, TSC-F, and TSC-Cl) exhibited a bell-shaped dose-response curve for the induction of apoptosis in K562 cells. This behavior was attributed to a change from apoptosis to necrosis as the principal mechanism of cell death at higher doses. Two other derivatives (TSC-Me and TSC-NO2) showed a typical dose-response profile with an IC50 of approximately 10 μM for cell death .

Importantly, these compounds demonstrated lower toxicity toward peripheral blood mononuclear cells compared to K562 cells, suggesting potential selectivity toward cancer cells .

Antimicrobial and Antioxidant Properties

Acetophenone thiosemicarbazone and its derivatives have also shown antimicrobial and antioxidant properties. Studies have reported significant activity against selected bacteria and fungi. Certain derivatives exhibited good antioxidant activity compared with standard antioxidants such as ascorbic acid and butylated hydroxytoluene .

Metal complexes of copper with substituted acetophenone thiosemicarbazones have been investigated for their antibacterial and antifungal properties. These complexes have been characterized through IR and NMR spectroscopy, providing insights into their structural features and potential mechanisms of action .

Biochemical Mechanisms of Action

Interaction with Enzymes

The biological activities of Acetophenone thiosemicarbazone are largely attributed to its ability to interact with enzymes, particularly those containing metal ions in their active sites. As mentioned earlier, the inhibition of tyrosinase involves interaction with copper ions in the enzyme's active site. The thiourea moiety of thiosemicarbazones serves as a chelating group for these metal ions, leading to enzyme inhibition .

Molecular docking studies have provided valuable insights into the nature of these interactions. The sulfur atom of the thiourea moiety plays a crucial role in penetrating the active site and interacting with metal ions. This understanding can guide the design of more potent and selective inhibitors .

Cellular Effects

At the cellular level, Acetophenone thiosemicarbazone derivatives induce various effects that contribute to their anticancer properties. These include:

-

Induction of mitochondrial permeability: The compounds can disrupt the mitochondrial membrane potential, leading to increased permeability and dysfunction of mitochondria.

-

Depletion of mitochondrial thiol content: By interacting with thiol groups in mitochondrial proteins, these compounds can disrupt redox homeostasis and induce oxidative stress.

-

Promotion of cell death: Depending on the concentration and specific derivative, these compounds can induce either apoptosis (programmed cell death) or necrosis (non-programmed cell death) .

These cellular effects provide insights into the potential mechanisms by which Acetophenone thiosemicarbazone derivatives exert their anticancer activities and guide further research into their therapeutic applications.

Structure-Activity Relationships

Studies on Acetophenone thiosemicarbazone derivatives have revealed important structure-activity relationships that can guide the design of more effective compounds for specific applications:

-

Position of substituents: Para-substituted derivatives generally show higher affinity for tyrosinase compared to ortho- and meta-analogues .

-

Nature of substituents: Halogenated derivatives (particularly fluoro- and chloro-substituted) exhibit excellent inhibitory properties against tyrosinase with relatively low toxicity .

-

Acetophenone vs. benzaldehyde: Acetophenone thiosemicarbazones are more potent tyrosinase inhibitors than their benzaldehyde analogues, highlighting the importance of the methyl group in the molecular structure .

These structure-activity relationships provide valuable insights for the rational design of new derivatives with enhanced properties for specific applications.

Chemical Reactivity and Derivatives

Acetophenone thiosemicarbazone can undergo various chemical reactions to yield a diverse range of derivatives. Reactions with ω-bromo-methylaryl ketones, acetic anhydride, ethyl chloroacetate, diethyl oxalate, and benzyl chloride yield corresponding imidazolidine derivatives, N-diacetyl and N-benzyl acetophenone-thiosemicarbazones .

The synthesis of 3-(1-phenyl-ethylidene)-amino-2-thioxo-2, 3-dihydro-imidazolidin-4-one has been achieved through bromination followed by dehydrobromination reactions .

Methylation reactions of Acetophenone thiosemicarbazone provide support for the occurrence of the thioenol tautomeric form, which is predicted to be the second most abundant tautomer according to Density Functional Theory calculations .

These chemical transformations expand the repertoire of derivatives with potentially enhanced or novel properties for various applications.

Spectroscopic Characteristics

Spectroscopic methods have been extensively used to characterize Acetophenone thiosemicarbazone and its derivatives. Mass spectral fragmentation patterns have been studied using GC/MS, revealing both regular fragmentation mechanisms and homolytic ruptures from even-electron species .

These spectroscopic studies, complemented by theoretical calculations, have enhanced our understanding of the structural features and tautomeric behavior of Acetophenone thiosemicarbazone, contributing to the rational design of derivatives with improved properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume